![molecular formula C7H5BrN2O B3089195 3-溴-1H-吡咯并[3,2-c]吡啶-4-醇 CAS No. 1190314-43-2](/img/structure/B3089195.png)
3-溴-1H-吡咯并[3,2-c]吡啶-4-醇
描述
“3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol” is a chemical compound with the molecular formula C7H5BrN2 . It is a derivative of the pyrrolopyridine family, which is a group of heterocyclic compounds containing a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol”, often involves palladium-mediated Sonagashira coupling of appropriately substituted amino-bromopyridines . The synthetic strategies and approaches to these derivatives have been reported in various studies .Molecular Structure Analysis
The molecular structure of “3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol” consists of a pyrrole ring fused to a pyridine ring with a bromine atom attached . The molecular weight of this compound is 197.03 .科学研究应用
杂环化合物的催化和合成:一项研究描述了使用 3-溴-噌啉衍生物作为吡咯并[3,2-c]噌啉和其他复杂杂环化合物合成中的前体。该过程涉及钯化合物的催化,并突出了 3-溴衍生物在合成生物相关结构中的作用 (Ames & Bull,1982).
溴代衍生物的形成:对与 3-溴-1H-吡咯并[3,2-c]吡啶-4-醇在结构上相似的吡咯并吡唑并吡啶的溴化研究提供了溴代衍生物形成的见解,这对于合成各种有机化合物至关重要 (Paudler & Dunham,1965).
生物活性化合物中的中间体:合成 1-(4-溴-2-氟苯基)-1,3-二氢-2H-咪唑并[4,5-c]吡啶-2-酮(许多生物活性化合物的中间体),证明了溴代吡啶醇衍生物在药物研究中的用途 (Wang 等,2016).
新型多杂环环系合成:另一项研究利用 3-氨基-5-溴-4,6-二甲基-1H-吡唑并[3,4-b]吡啶(与 3-溴-1H-吡咯并[3,2-c]吡啶-4-醇相关的化合物)构建了新型多杂环环系,强调了其在开发复杂分子结构中的重要性 (Abdel‐Latif 等,2019).
天然生物碱的总合成:在天然生物碱(如变豆碱 B)的总合成中使用相关化合物 3-溴-2-(溴甲基)-4-甲氧基吡咯并[2,3-b]吡啶,展示了溴代吡咯并吡啶衍生物在天然产物合成中的潜力 (Baeza 等,2010).
发光聚合物:含有吡咯并[3,4-c]吡咯-1,4-二酮单元(与 3-溴吡咯并吡啶醇结构密切相关)的高发光聚合物的开发表明了其在材料科学中的应用,特别是在光电材料的制造中 (Zhang & Tieke,2008).
作用机制
Target of Action
The primary targets of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of the FGFR signaling pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
The compound has high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.43 cm/s . The compound has a Lipinski score of 0.0, indicating it follows the Lipinski’s Rule of Five for drug-likeness .
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of cells .
未来方向
The future directions for “3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol” and its derivatives could involve further exploration of their potential in cancer therapy, given their activity against fibroblast growth factor receptors . Additionally, their synthesis and biological activity could be further optimized for better efficacy and safety .
属性
IUPAC Name |
3-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,10H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVORRLOJMKVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226644 | |
| Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190314-43-2 | |
| Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)

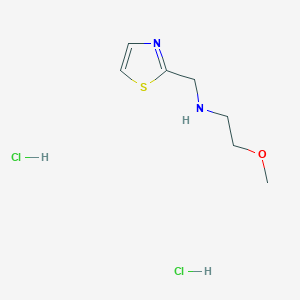
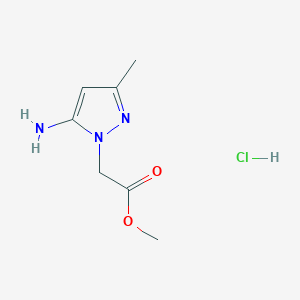
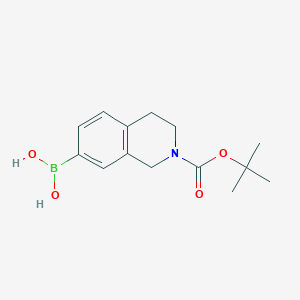

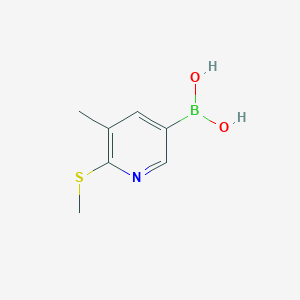

![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3089171.png)
![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)
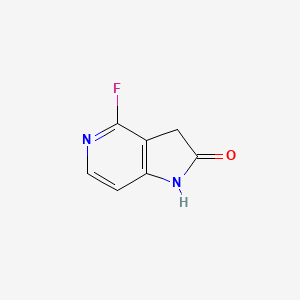
![4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3089197.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089200.png)